molecular formula C27H31N3O2 B10885138 N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine

N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine

Cat. No.: B10885138
M. Wt: 429.6 g/mol
InChI Key: LLPPXVOBZICTHH-UHFFFAOYSA-N
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Description

N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is a complex organic compound that features a piperidine ring substituted with benzyl, nitrobenzyl, and phenethylamine groups

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

N-benzyl-1-[(4-nitrophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C27H31N3O2/c31-30(32)27-13-11-25(12-14-27)21-28-18-16-26(17-19-28)29(22-24-9-5-2-6-10-24)20-15-23-7-3-1-4-8-23/h1-14,26H,15-22H2

InChI Key

LLPPXVOBZICTHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like NADPH for reduction reactions, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to its combination of benzyl, nitrobenzyl, and phenethylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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